molecular formula C11H12N2 B11912803 4-Methyl-5,6,7,8-tetrahydroquinoline-8-carbonitrile CAS No. 83246-80-4

4-Methyl-5,6,7,8-tetrahydroquinoline-8-carbonitrile

Cat. No.: B11912803
CAS No.: 83246-80-4
M. Wt: 172.23 g/mol
InChI Key: XYLGEZCKCREMFZ-UHFFFAOYSA-N
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Description

4-Methyl-5,6,7,8-tetrahydroquinoline-8-carbonitrile is a heterocyclic organic compound that belongs to the class of tetrahydroquinolines These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-5,6,7,8-tetrahydroquinoline-8-carbonitrile can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, a mixture of 4-methyl-5,6,7,8-tetrahydroquinoline and a suitable nitrile source can be heated in the presence of a catalyst to form the desired compound.

Another approach involves the use of hydrazine hydrate in absolute ethanol, where the reaction mixture is refluxed for several hours and then allowed to cool to precipitate the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods typically use high-purity starting materials and optimized reaction conditions to ensure high yield and purity of the final product. The use of advanced catalytic systems and automated reaction monitoring can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-5,6,7,8-tetrahydroquinoline-8-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The methyl and nitrile groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Quinoline derivatives with various functional groups.

    Reduction: Amino-tetrahydroquinoline derivatives.

    Substitution: Substituted tetrahydroquinoline derivatives with different functional groups at the 4th or 8th position.

Scientific Research Applications

4-Methyl-5,6,7,8-tetrahydroquinoline-8-carbonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly those targeting neurological disorders.

    Industry: Used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Methyl-5,6,7,8-tetrahydroquinoline-8-carbonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-5,6,7,8-tetrahydroquinoline-8-carbonitrile is unique due to the presence of both a nitrile group and a methyl group on the tetrahydroquinoline ring

Properties

CAS No.

83246-80-4

Molecular Formula

C11H12N2

Molecular Weight

172.23 g/mol

IUPAC Name

4-methyl-5,6,7,8-tetrahydroquinoline-8-carbonitrile

InChI

InChI=1S/C11H12N2/c1-8-5-6-13-11-9(7-12)3-2-4-10(8)11/h5-6,9H,2-4H2,1H3

InChI Key

XYLGEZCKCREMFZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CCCC(C2=NC=C1)C#N

Origin of Product

United States

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